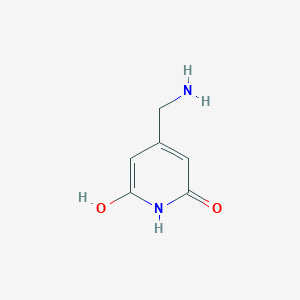
4-(Aminomethyl)pyridine-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)pyridine-2,6-diol is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a pyridine ring substituted with an aminomethyl group at the 4-position and hydroxyl groups at the 2- and 6-positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridine-2,6-diol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Pyridine is nitrated to form 4-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminopyridine.
Formylation: The amino group is protected, and the pyridine ring is formylated at the 2- and 6-positions.
Hydrolysis: The formyl groups are hydrolyzed to hydroxyl groups, and the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
4-(Aminomethyl)pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,6-dione derivatives, while reduction can produce pyridine-2,6-diol derivatives with modified aminomethyl groups.
科学研究应用
4-(Aminomethyl)pyridine-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
作用机制
The mechanism of action of 4-(Aminomethyl)pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,6-Dihydroxypyridine: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
4-Amino-2-methylpyridine: Substituted with a methyl group instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
4-(Aminomethyl)pyridine-2,6-diol is unique due to the presence of both aminomethyl and hydroxyl groups on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
4-(aminomethyl)-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H8N2O2/c7-3-4-1-5(9)8-6(10)2-4/h1-2H,3,7H2,(H2,8,9,10) |
InChI 键 |
VDEDBSSNBKAPCK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



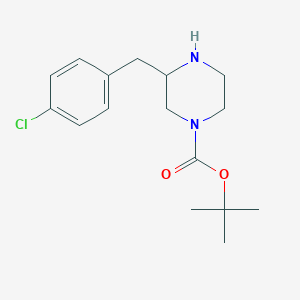
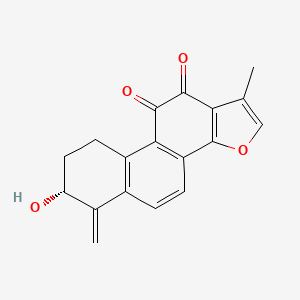
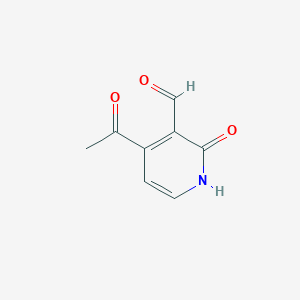
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)

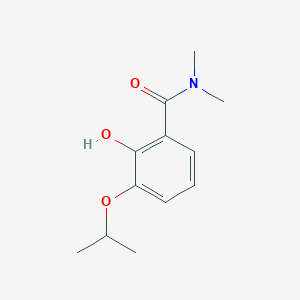

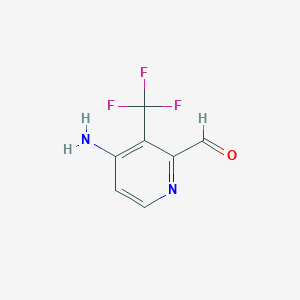

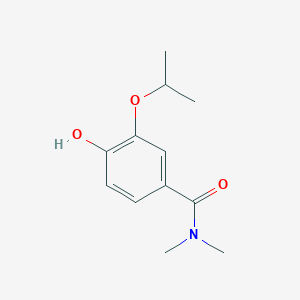
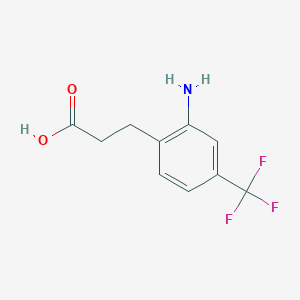
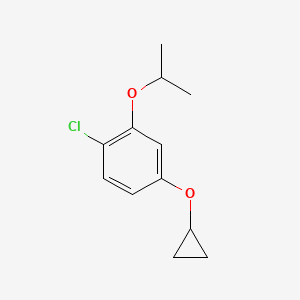
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
